N-(4-chlorophenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a morpholine ring and a chlorophenyl group in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step may involve the use of chlorinated aromatic compounds and suitable coupling reactions.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions using morpholine and appropriate intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems and potential as a biochemical probe.
Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholine ring and chlorophenyl group suggests that it may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: Other compounds in this class may include various substituted derivatives with different pharmacological properties.
Morpholine-containing compounds: These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
Properties
Molecular Formula |
C22H20ClN5O |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C22H20ClN5O/c23-17-3-5-18(6-4-17)25-22-21(26-20-15-24-9-10-28(20)22)16-1-7-19(8-2-16)27-11-13-29-14-12-27/h1-10,15,25H,11-14H2 |
InChI Key |
UCJJUYFMPGFFIP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=C(N4C=CN=CC4=N3)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.